Stereochemistry-Dependent ACC1 Binding: (R)- vs. (S)-Enantiomer Potency Gap
The (R)-enantiomer (ND‑646) demonstrates potent ACC1 inhibition (IC50 = 5.89 nM), while the (S)-enantiomer is markedly weaker (IC50 = 1156 nM), a 196‑fold difference [REFS‑1]. This extreme enantioselectivity mandates the use of the racemic intermediate (CAS 1434652‑62‑6) as the common starting point for preparing and comparing both stereoisomers during SAR campaigns.
| Evidence Dimension | Inhibitory potency (IC50) against human ACC1 |
|---|---|
| Target Compound Data | IC50 = 5.89 nM for (R)-ND‑646; IC50 = 1156 nM for (S)-A1 |
| Comparator Or Baseline | (R)-ND‑646 (derived from R-alcohol) vs. (S)-A1 (derived from S-alcohol) |
| Quantified Difference | 196‑fold (R vs. S); racemic alcohol provides both enantiomers |
| Conditions | Recombinant human ACC1 enzyme assay, European Journal of Pharmaceutical Sciences (2019) |
Why This Matters
Procuring the racemic alcohol enables direct head-to-head enantiomer comparison, a prerequisite for establishing intellectual property claims and validating synthetic route stereocontrol.
- [1] Li, E.-Q.; Zhao, W.; Zhang, C.; Qin, L.-Z.; Liu, S.-J.; Feng, Z.-Q.; Wen, X.; Chen, C.-P. Synthesis and anti-cancer activity of ND-646 and its derivatives as acetyl-CoA carboxylase 1 inhibitors. Eur. J. Pharm. Sci. 2019, 105010. View Source
